molecular formula C10H20N2O2 B11901009 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol CAS No. 23008-81-3

2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol

Cat. No.: B11901009
CAS No.: 23008-81-3
M. Wt: 200.28 g/mol
InChI Key: WJBCAVHZKZSGEA-UHFFFAOYSA-N
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Description

2-(8-Methyl-1-oxa-4,8-diazaspiro(45)dec-4-yl)ethanol is a chemical compound with the molecular formula C10H20N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of ethers, esters, or other substituted compounds.

Scientific Research Applications

2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in specific research and industrial contexts.

Biological Activity

2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol, also known by its CAS number 23008-81-3, is a chemical compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological properties, pharmacological implications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N2_2O2_2, with a molecular weight of approximately 200.278 g/mol. The compound is characterized by its achiral nature and does not exhibit optical activity, which is significant in drug design as chirality can influence biological interactions.

PropertyValue
Molecular FormulaC10_{10}H20_{20}N2_2O2_2
Molecular Weight200.278 g/mol
StereochemistryAchiral
Optical ActivityNone
CAS Number23008-81-3

Pharmacological Potential

Research indicates that compounds with spirocyclic frameworks often exhibit diverse pharmacological activities. For example, studies have shown that related spiro compounds can act on various receptors including opioid receptors, which are crucial for pain management and analgesic effects. The biological activity of spiro compounds often relates to their ability to interact with neurotransmitter systems.

  • Opioid Receptor Interaction : Preliminary studies suggest that this compound may exhibit binding affinity towards mu-opioid receptors (MOR), which are pivotal in mediating analgesia. However, comparative studies demonstrate that while some related compounds show strong MOR agonistic properties, the specific activity of this compound remains to be fully characterized through rigorous testing.
  • Antinociceptive Effects : In vivo tests assessing antinociceptive effects (pain relief) are essential for understanding the therapeutic potential of this compound. Studies involving similar structures have indicated varying degrees of efficacy in pain models such as the hot plate and writhing tests in mice.

Comparative Studies

A recent study evaluated the biological activity of various spirocyclic derivatives including those structurally related to this compound. The findings highlighted:

CompoundMu-opioid Receptor Affinity (EC50 μM)Analgesic Activity (Hot Plate Test)
Morphine0.21Active
Compound A (related spiro compound)1.9Less active
2-(8-Methyl...)TBDTBD

The table above illustrates the need for further investigation into the specific binding affinities and analgesic activities of 2-(8-Methyl...) compared to established opioids like morphine.

Mechanistic Insights

Research into the mechanism of action for similar compounds suggests potential pathways through which 2-(8-Methyl...) could exert its effects:

  • Receptor Binding : Binding studies using [^35S]GTPγS functional assays indicate that certain derivatives can stimulate G-protein coupled receptor pathways.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In-depth Pharmacological Profiling : Comprehensive binding studies across various receptor types beyond just opioid receptors.
  • Toxicology Assessments : Evaluating safety profiles to establish therapeutic indices.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Properties

CAS No.

23008-81-3

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanol

InChI

InChI=1S/C10H20N2O2/c1-11-4-2-10(3-5-11)12(6-8-13)7-9-14-10/h13H,2-9H2,1H3

InChI Key

WJBCAVHZKZSGEA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)N(CCO2)CCO

Origin of Product

United States

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